METHYL 2-METHYL-1-[(4-METHYLPHENYL)METHYL]-5-OXO-4H-PYRROLE-3-CARBOXYLATE
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Overview
Description
Methyl 2-methyl-1-[(4-methylphenyl)methyl]-5-oxo-4H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a carboxylate group, and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-1-[(4-methylphenyl)methyl]-5-oxo-4H-pyrrole-3-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of benzaldehyde, p-tolylurea, and methyl acetoacetate. This reaction is promoted with microwave irradiation and catalyzed by p-toluenesulfonic acid (TsOH) under solvent-free conditions, resulting in high yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The use of microwave irradiation and solvent-free conditions is advantageous for industrial production due to the rapid reaction rates, cleaner reaction conditions, and ease of manipulation .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-1-[(4-methylphenyl)methyl]-5-oxo-4H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.
Substitution: Electrophilic aromatic substitution using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-methyl-1-[(4-methylphenyl)methyl]-5-oxo-4H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-methyl-1-[(4-methylphenyl)methyl]-5-oxo-4H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one
- Indole derivatives
- 1-Methyl-4-methylthiophenyl
Uniqueness
Methyl 2-methyl-1-[(4-methylphenyl)methyl]-5-oxo-4H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for a wide range of modifications, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 5-methyl-1-[(4-methylphenyl)methyl]-2-oxo-3H-pyrrole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10-4-6-12(7-5-10)9-16-11(2)13(8-14(16)17)15(18)19-3/h4-7H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJCBFGKWLXKMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(CC2=O)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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